1-Chloro-2-(2-phenoxyethoxy)benzene
Description
1-Chloro-2-(2-phenoxyethoxy)benzene is a substituted aromatic compound featuring a chloro group at the ortho position and a phenoxyethoxy side chain. These analogs are frequently employed in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as building blocks .
Properties
CAS No. |
105658-36-4 |
|---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-chloro-2-(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C14H13ClO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
OJRKKJZDTZSQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-phenoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-nitrobenzene with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2-phenoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenoxyethoxybenzene derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Phenoxyethoxybenzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Amino derivatives (if starting from nitro compounds).
Scientific Research Applications
1-Chloro-2-(2-phenoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-phenoxyethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to desired effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Halogen Reactivity
- Iodo-Substituted Derivatives: Compounds like 1-Chloro-2-(4-iodophenoxy)benzene () are pivotal in Suzuki-Miyaura couplings due to the iodine atom's superior leaving-group ability compared to chlorine.
- Chloro-Substituted Derivatives : Chloro groups (e.g., in 1-(2-Chloroethoxy)-2-methoxybenzene, ) are less reactive in cross-couplings but serve as stable intermediates for nucleophilic substitutions or oxidation reactions .
Functional Group Transformations
- Ether Linkages: Methoxy and ethoxy groups (e.g., ) can undergo demethylation or oxidation to ketones under specific conditions, as seen in the oxidation of secondary methyl ethers to acetophenone derivatives .
- Styrenyl Moieties : 2-Chlorostilbene () participates in cycloaddition or polymerization reactions due to its conjugated double bond.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
